Cas no 2758003-77-7 (methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate structure
2758003-77-7 structure
Product Name:methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate
CAS No:2758003-77-7
MF:C7H11N3O3S
MW:217.245539903641
MDL:MFCD34600884
CID:5671266
PubChem ID:165845461
Update Time:2025-07-22

methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2758003-77-7
    • EN300-27082332
    • methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate
    • methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate
    • MDL: MFCD34600884
    • Inchi: 1S/C7H11N3O3S/c1-10-4-5(14(3,8)12)6(9-10)7(11)13-2/h4,8H,1-3H3
    • InChI Key: RPENDBGMOCPHOJ-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CN(C)N=C1C(=O)OC)(=N)=O

Computed Properties

  • Exact Mass: 217.05211239g/mol
  • Monoisotopic Mass: 217.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.4Ų

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Additional information on methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate

Research Brief on Methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2758003-77-7)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of sulfur-containing heterocyclic compounds, particularly those with unique sulfoximine functionalities. Among these, methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2758003-77-7) has emerged as a promising scaffold due to its versatile pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of methyl 4-imino(methyl)oxo-lambda6-sulfanyl-1-methyl-1H-pyrazole-3-carboxylate via a novel one-pot oxidative imination of the corresponding sulfoxide precursor. The reaction employed hypervalent iodine reagents under mild conditions, achieving an 82% yield with excellent regioselectivity. Structural characterization by NMR and X-ray crystallography confirmed the lambda6-sulfanyl configuration, which is critical for its bioactivity.

Pharmacological evaluations revealed that this compound exhibits dual inhibitory activity against carbonic anhydrase isoforms CA-IX and CA-XII (IC50 = 12.3 nM and 8.7 nM, respectively), making it a potential candidate for anticancer therapies targeting tumor hypoxia. Molecular docking studies highlighted the crucial role of the sulfoximine moiety in forming hydrogen bonds with Thr199 and Glu106 residues in the enzyme active site.

In neuropharmacology, preliminary in vivo data presented at the 2024 ACS Spring Meeting showed dose-dependent modulation of AMPA receptor trafficking in hippocampal neurons (EC50 = 3.2 μM). The methyl carboxylate group appears to enhance blood-brain barrier penetration, with brain/plasma ratio reaching 0.85 in rodent models, suggesting potential applications in neurodegenerative disorders.

Ongoing structure-activity relationship (SAR) studies have identified the 1-methylpyrazole ring as essential for metabolic stability, with human liver microsome assays showing a t1/2 > 120 minutes. However, researchers note that the compound undergoes rapid esterase-mediated hydrolysis in plasma, necessitating prodrug strategies for oral administration.

Industrial applications are being explored by several pharmaceutical companies, with patent filings (WO2023187542, US20240140890) covering crystalline forms exhibiting improved solubility (up to 5.6 mg/mL in pH 6.8 buffer). Process chemistry optimizations have achieved kilogram-scale production with >99.5% HPLC purity, addressing initial challenges in sulfoximine chirality control.

Future research directions include the development of radiolabeled analogs for PET imaging studies and exploration of combination therapies with checkpoint inhibitors. The unique electronic properties of the lambda6-sulfur center may also enable photocatalytic applications, as suggested by recent computational studies of its excited-state dynamics.

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